2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, the condensation reaction can be carried out at 40-45°C for 5 hours using ethanol as a solvent . The acylation step may involve the use of trifluoroacetyl chloride as an acylating reagent, with triethylamine as an acid-capturer . The cyclization reaction is often performed in a mixed solvent of methanol and water .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of readily available raw materials and moderate reaction conditions makes the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another compound featuring a trifluoromethyl group, used in chemical synthesis and the production of pharmaceuticals.
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Utilized in the synthesis of agrochemicals and materials.
Uniqueness
What sets 2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol apart is its dual pyrazole rings and the presence of both a trifluoromethyl group and an ethan-1-ol moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3N5O |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[3-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14F3N5O/c1-18-7-8(10(17-18)11(12,13)14)6-15-9-2-3-19(16-9)4-5-20/h2-3,7,20H,4-6H2,1H3,(H,15,16) |
InChI Key |
LRMHNHUTCXFXCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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